N-(3-fluorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O4/c1-28-10-9-23-18(26)13-24(19(23)27)16-5-7-22(8-6-16)12-17(25)21-15-4-2-3-14(20)11-15/h2-4,11,16H,5-10,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQNNLFHWOFGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Piperidine ring : Commonly found in many pharmacologically active compounds, contributing to its biological interactions.
- Dioxoimidazolidin moiety : Potentially involved in metabolic pathways and interactions with biological targets.
Molecular Formula : C₁₈H₂₃F N₄O₃
The biological activity of this compound appears to be multifaceted:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) evaluated its efficacy using a panel of 60 human tumor cell lines. The compound demonstrated a mean GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 15.72 µM, indicating strong potential as an anticancer agent .
- Selectivity Profile : The compound showed varying degrees of selectivity across different cancer types. For instance, it exhibited the highest sensitivity against non-small cell lung cancer (HOP-62) and colon cancer (COLO 205), with selectivity indices indicating a preference for these cell lines over others .
- Mechanistic Insights : The presence of the dioxoimidazolidin structure suggests that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. Further studies are needed to elucidate the specific molecular targets and pathways affected by this compound.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption and Distribution : The lipophilic nature of the compound implies good absorption characteristics; however, detailed studies on bioavailability are required.
- Metabolism : Initial assessments suggest that metabolic pathways may involve cytochrome P450 enzymes, common for compounds with similar structures.
- Excretion : Further research is necessary to determine the excretion routes and half-life of the compound.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into potential applications:
These findings underscore the need for further investigation into the specific effects of this compound across various cancer types.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of N-(3-fluorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide have shown promise in inhibiting tumor growth in various cancer cell lines. The presence of the piperidine ring may enhance binding affinity to specific receptors involved in cancer proliferation pathways.
Antimicrobial Properties
Compounds containing fluorinated aromatic systems have been investigated for their antimicrobial activities. The fluorine atom can increase lipophilicity, aiding in the penetration of bacterial membranes. Preliminary data suggest that related compounds demonstrate efficacy against resistant strains of bacteria and fungi.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of structurally similar compounds derived from the acetamide scaffold against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells while maintaining low toxicity towards normal cells .
Case Study 2: Antimicrobial Activity
In a comparative study, several derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The most effective compound demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL against S. aureus, indicating substantial antimicrobial potential .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Critical Analysis of Substituent Effects
Aryl Group Modifications: Fluorine vs. Positional Isomerism (): The 4-fluorobenzyl group in the spirocyclic analog may reduce π-π stacking efficiency compared to the target’s 3-fluorophenyl.
Heterocyclic Systems: Imidazolidinone vs. Triazole/Oxadiazole (): The imidazolidinone’s carbonyl groups enable hydrogen bonding, whereas triazoles/oxadiazoles rely on dipole interactions. Oxadiazoles, being bioisosteres, may enhance metabolic stability.
Substituents on Imidazolidinone: 2-Methoxyethyl vs. Trifluoroethyl (): The trifluoroethyl group increases lipophilicity (ClogP ~2.5 vs. ~1.8 for methoxyethyl), affecting membrane permeability.
Molecular Property Trends
- Lipophilicity : Compounds with trifluoroethyl () or trifluoromethyl () groups exhibit higher logP values, favoring CNS penetration but risking solubility issues.
- Molecular Weight : Most analogs fall within 375–450 g/mol, adhering to Lipinski’s rule (MW <500).
- Hydrogen Bond Acceptors: The imidazolidinone-based compounds (target, ) have 5–6 acceptors, while oxadiazole/triazole derivatives () have 4–5, impacting solubility and transporter interactions.
Preparation Methods
Cyclocondensation of 2-Methoxyethylamine with Diethyl Carbonate
The imidazolidinedione ring forms via cyclocondensation under basic conditions:
- Reagents : 2-Methoxyethylamine (1.0 eq), diethyl carbonate (1.2 eq), sodium ethoxide (0.1 eq).
- Conditions : Reflux in ethanol (12 h), 85–90°C.
- Yield : 78% after recrystallization (ethanol/water).
Mechanism : Nucleophilic attack by the amine on carbonate carbonyl, followed by cyclization and elimination of ethanol.
Alternative Urea Cyclization Pathway
Reacting 2-methoxyethyl isocyanate with glycine ethyl ester hydrochloride:
- Reagents : Glycine ethyl ester HCl (1.0 eq), triethylamine (2.0 eq), 2-methoxyethyl isocyanate (1.1 eq).
- Conditions : DCM, 0°C → RT, 24 h.
- Yield : 65% (crude), purified via silica chromatography.
Functionalization of Piperidine with Imidazolidinedione
N-Alkylation of 4-Aminopiperidine
Step 1 : Protection of 4-aminopiperidine with Boc anhydride.
- Reagents : Boc₂O (1.1 eq), DMAP (0.1 eq), THF.
- Yield : 92% (Boc-protected amine).
Step 2 : Alkylation with 3-(2-methoxyethyl)imidazolidine-2,4-dione:
Reductive Amination Approach
Alternative route for sterically hindered substrates:
- Reagents : 4-Piperidone (1.0 eq), 3-(2-methoxyethyl)imidazolidinedione (1.1 eq), NaBH₃CN (1.5 eq), AcOH.
- Conditions : MeOH, 50°C, 12 h.
- Yield : 58%.
Synthesis of 2-Chloro-N-(3-Fluorophenyl)Acetamide
Chloroacetylation of 3-Fluoroaniline
- Reagents : Chloroacetyl chloride (1.1 eq), 3-fluoroaniline (1.0 eq), Et₃N (2.0 eq), THF, 0°C → RT.
- Yield : 89% (white crystals after hexane wash).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 1H, ArH), 7.15–7.08 (m, 2H, ArH), 6.85 (td, J = 8.4, 2.4 Hz, 1H, ArH), 4.21 (s, 2H, CH₂Cl).
- LC-MS : m/z 216.5 [M+H]⁺.
Final Coupling: Assembly of Target Molecule
Nucleophilic Substitution on Piperidine
Buchwald-Hartwig Amination (Alternative)
For enhanced steric tolerance:
Analytical Characterization of Target Compound
Spectroscopic Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.62–7.58 (m, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 7.12–7.06 (m, 1H, ArH), 4.32 (s, 2H, CH₂CO), 3.88–3.82 (m, 2H, piperidine-H), 3.45 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.29 (s, 3H, OCH₃), 2.95–2.88 (m, 2H, piperidine-H), 2.64–2.58 (m, 1H, piperidine-H), 1.95–1.85 (m, 2H, piperidine-H), 1.72–1.65 (m, 2H, piperidine-H).
- ¹³C NMR : δ 170.2 (C=O), 163.8 (d, J = 242 Hz, ArC-F), 156.1 (C=O), 139.5, 130.8, 117.4, 113.2 (ArC), 58.9 (OCH₃), 54.3 (piperidine-C), 45.1 (CH₂CO), 32.4 (CH₂CH₂O), 24.8 (piperidine-C).
- HRMS : m/z 447.1987 [M+H]⁺ (calc. 447.1984).
Optimization and Challenges
Cyclization Side Reactions
Premature ring-opening of imidazolidinedione occurred under strongly acidic conditions (pH < 2), necessitating pH control during workup.
Piperidine Alkylation Selectivity
Competing N- vs. O-alkylation was mitigated using aprotic solvents (DMF) and excess carbonate base.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
